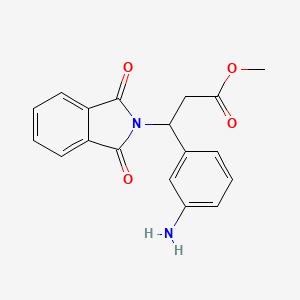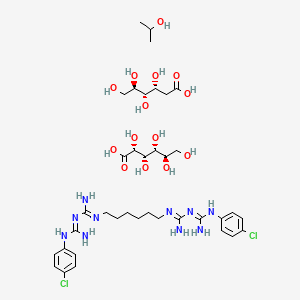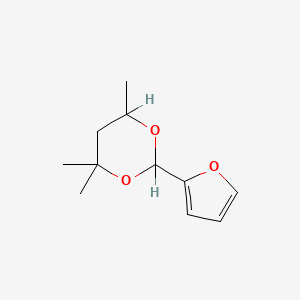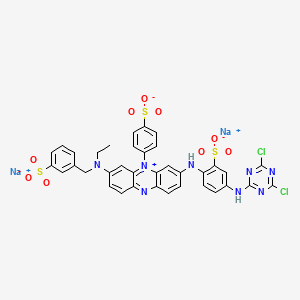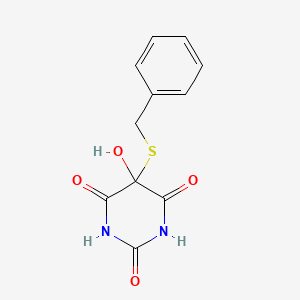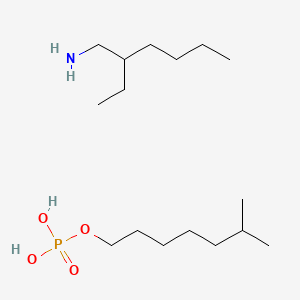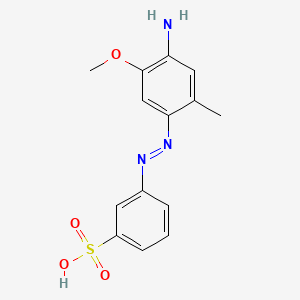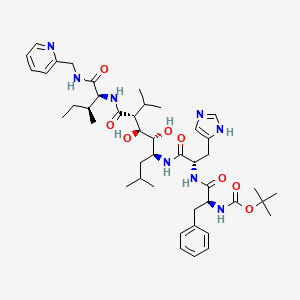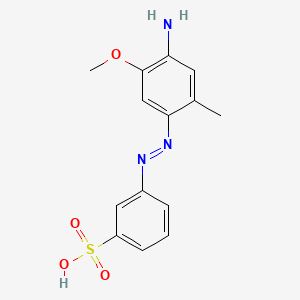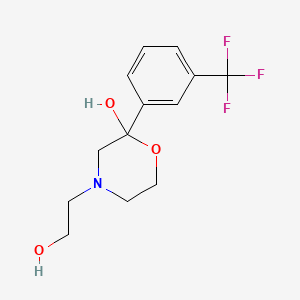
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol is a compound that features a morpholine ring substituted with a hydroxyethyl group and a trifluoromethylphenyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol typically involves the reaction of morpholine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl group can participate in hydrogen bonding, stabilizing the interaction. The morpholine ring provides a scaffold that positions these functional groups optimally for interaction with the target.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol include:
4-(2-Hydroxyethyl)-2-phenyl-2-morpholinol: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(2-Hydroxyethyl)-2-(4-fluorophenyl)-2-morpholinol: Contains a fluorophenyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
4-(2-Hydroxyethyl)-2-(3-chlorophenyl)-2-morpholinol: The presence of a chlorophenyl group alters its chemical behavior compared to the trifluoromethyl derivative.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts specific electronic and steric effects that influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
79039-62-6 |
|---|---|
Formule moléculaire |
C13H16F3NO3 |
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)-2-[3-(trifluoromethyl)phenyl]morpholin-2-ol |
InChI |
InChI=1S/C13H16F3NO3/c14-13(15,16)11-3-1-2-10(8-11)12(19)9-17(4-6-18)5-7-20-12/h1-3,8,18-19H,4-7,9H2 |
Clé InChI |
PAFDHXLIBLVPAZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1CCO)(C2=CC(=CC=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


